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Cat. No.: B1329770 Get Quote

Abstract
This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for

the structural characterization of diethylene glycol adipate (DEGA) polyester. High-resolution

¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques for elucidating the

chemical structure, confirming the identity, and assessing the purity of polymeric materials. This

document provides a comprehensive protocol for sample preparation and data acquisition,

along with an analysis of the expected NMR spectra, including chemical shift assignments. This

methodology is crucial for researchers, scientists, and professionals involved in polymer

synthesis, quality control, and drug development where polyesters like DEGA are utilized as

plasticizers or components of formulations.

Introduction
Diethylene glycol adipate (DEGA) is an aliphatic polyester synthesized from the

polycondensation of diethylene glycol and adipic acid.[1][2][3] It finds applications as a

plasticizer, in the production of binders for various composites, and in the development of

biodegradable materials.[1][2][3] The physical and chemical properties of DEGA polyester are

highly dependent on its molecular structure, including the successful incorporation of monomer

units and the nature of the end-groups.
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NMR spectroscopy provides detailed information about the molecular structure of polymers. ¹H

NMR is used to identify and quantify the different types of protons in the polymer chain, while

¹³C NMR provides information about the carbon backbone. Two-dimensional NMR techniques,

such as COSY and HSQC, can be employed for more complex structural assignments. This

application note serves as a practical guide for the characterization of DEGA polyester using

NMR.

Experimental Protocols
Materials and Equipment

Diethylene glycol adipate (DEGA) sample

Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

NMR tubes (5 mm)

Volumetric flasks and pipettes

Vortex mixer

NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation
Accurately weigh 10-20 mg of the DEGA polyester sample.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean,

dry vial.[4]

Ensure complete dissolution by gentle agitation or using a vortex mixer.

Transfer the solution into a 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present

in the solvent, to reference the chemical shifts to 0 ppm.

NMR Data Acquisition
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Insert the NMR tube into the spectrometer.

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum. Typical parameters for a 300 MHz spectrometer are:

Pulse program: zg30

Number of scans: 16-64

Relaxation delay: 1-5 s

Acquisition time: ~3-4 s

Spectral width: -2 to 12 ppm

Acquire a ¹³C NMR spectrum. Typical parameters are:

Pulse program: zgpg30 (proton-decoupled)

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation delay: 2 s

Spectral width: 0 to 200 ppm

Process the acquired data (Fourier transformation, phase correction, and baseline

correction).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different

protons.

Reference the spectra using the TMS signal at 0 ppm.

Results and Discussion
The expected ¹H and ¹³C NMR spectra of diethylene glycol adipate are characterized by

specific chemical shifts corresponding to the protons and carbons in the repeating unit of the

polyester.
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¹H NMR Spectrum
The ¹H NMR spectrum of DEGA in CDCl₃ will exhibit distinct signals for the protons of the

diethylene glycol and adipic acid moieties. The integration of these signals should correspond

to the number of protons in each environment.

Diethylene Glycol Protons: The two methylene groups of the diethylene glycol unit adjacent

to the ester oxygen are expected to have slightly different chemical shifts. The protons on the

carbons directly bonded to the ester oxygen (-O-CH₂-CH₂-O-CO-) will appear at a higher

chemical shift (around 4.2 ppm) compared to the protons on the carbons of the ether linkage

(-CO-O-CH₂-CH₂-O-), which are expected around 3.7 ppm.

Adipic Acid Protons: The adipic acid moiety has two sets of chemically non-equivalent

methylene protons. The protons alpha to the carbonyl group (-CO-CH₂-CH₂-) will be

deshielded and appear around 2.3 ppm. The protons beta to the carbonyl group (-CO-CH₂-

CH₂-) will appear at a lower chemical shift, around 1.6 ppm.

¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides complementary information for structural

confirmation.

Carbonyl Carbon: The carbonyl carbon of the ester group is expected to have a chemical

shift in the range of 172-174 ppm.

Diethylene Glycol Carbons: The carbons of the diethylene glycol unit will show two distinct

signals. The carbon adjacent to the ester oxygen (-O-CH₂-CH₂-O-CO-) will be around 63-64

ppm, while the carbon of the ether linkage (-CO-O-CH₂-CH₂-O-) will be around 68-69 ppm.

Adipic Acid Carbons: The carbons of the adipic acid unit will also show two signals. The

carbon alpha to the carbonyl group (-CO-CH₂-CH₂-) is expected around 33-34 ppm, and the

beta carbon (-CO-CH₂-CH₂-) around 24-25 ppm.

Data Presentation
Table 1: Summary of Expected ¹H and ¹³C NMR Chemical Shifts for Diethylene Glycol
Adipate (DEGA) in CDCl₃.
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Assignment Structure Fragment
¹H Chemical Shift

(ppm)

¹³C Chemical Shift

(ppm)

a -O-CH₂-CH₂-O-CO- ~ 4.2 ~ 63-64

b -CO-O-CH₂-CH₂-O- ~ 3.7 ~ 68-69

c -CO-CH₂-CH₂- ~ 2.3 ~ 33-34

d -CO-CH₂-CH₂- ~ 1.6 ~ 24-25

e -CO-O- - ~ 172-174

Visualizations
Caption: Chemical structure of the diethylene glycol adipate repeating unit with proton

assignments.
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Weigh DEGA Sample (10-20 mg)

Dissolve in CDCl₃ (~0.6 mL)

Transfer to NMR Tube

Insert into NMR Spectrometer

Tune and Shim

Acquire ¹H NMR Spectrum

Acquire ¹³C NMR Spectrum

Fourier Transform, Phase & Baseline Correction

Reference to TMS (0 ppm)

Integrate ¹H Signals

Assign Signals & Characterize Structure

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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